9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-8,9-dihydro-7H-purine-6-carboxamide is a useful research compound. Its molecular formula is C22H21N5O6 and its molecular weight is 451.439. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
Novel Heterocyclic Compounds Synthesis : Research has shown the synthesis of novel heterocyclic compounds derived from purine derivatives, highlighting their potential as anti-inflammatory and analgesic agents. These compounds have been evaluated for their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, demonstrating significant potential in drug development (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimycobacterial Agents : Some purine derivatives have been synthesized and screened for activity against Mycobacterium tuberculosis. Specific modifications in the purine structure have shown to enhance antimycobacterial activity, suggesting their potential as novel antituberculosis drugs (Bakkestuen, Gundersen, & Utenova, 2005).
Antiviral Properties : Purine derivatives have been explored for their antiviral properties, with certain compounds displaying potent activity against herpesviruses and retroviruses. This research underscores the potential of purine derivatives in developing new antiviral therapies (Duckworth, Harnden, Perkins, & Planterose, 1991).
Chemical Properties and Reactivity
Hydrolytic Behavior and Tautomerism : Studies have investigated the hydrolytic behavior of 6-methoxypurines, revealing complex mixtures of products and suggesting a detailed mechanism involving a purine dication as a key intermediate. Such studies are crucial for understanding the chemical properties and reactivity of purine derivatives (Wong & Fuchs, 1974).
Solution Tautomerism of Purines : Ab initio MP2 and DFT calculations have been used to study the geometry and solution tautomerism of purine and some of its derivatives, providing insight into their structural stability and reactivity under different conditions (Broo & Holmen, 1996).
Properties
IUPAC Name |
9-(2-methoxyphenyl)-8-oxo-2-(3,4,5-trimethoxyphenyl)-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O6/c1-30-13-8-6-5-7-12(13)27-21-17(25-22(27)29)16(19(23)28)24-20(26-21)11-9-14(31-2)18(33-4)15(10-11)32-3/h5-10H,1-4H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSFKMFJSLQCROL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.